molecular formula C16H17N5O2 B2850928 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1797551-51-9

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2850928
CAS No.: 1797551-51-9
M. Wt: 311.345
InChI Key: WNVUEHGZAPHNEC-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that features a combination of tetrahydropyran, pyrazole, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydropyran-4-yl-pyrazole intermediate. This intermediate is then reacted with benzimidazole-5-carboxylic acid under specific conditions to form the final compound.

  • Preparation of Tetrahydropyran-4-yl-Pyrazole Intermediate

      Reagents: Tetrahydropyran, hydrazine hydrate, and a suitable aldehyde.

      Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions.

  • Formation of Final Compound

      Reagents: Tetrahydropyran-4-yl-pyrazole, benzimidazole-5-carboxylic acid, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: The reaction is typically performed in a solvent like dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzimidazole-5-carboxamide
  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-imidazole-5-carboxamide

Uniqueness

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-16(11-1-2-14-15(7-11)18-10-17-14)20-12-8-19-21(9-12)13-3-5-23-6-4-13/h1-2,7-10,13H,3-6H2,(H,17,18)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVUEHGZAPHNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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